2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride
Description
2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride is a quinazoline derivative characterized by a chlorine substituent at the 7-position and an ethanolamine side chain at the 4-amino group. Quinazolines are nitrogen-containing heterocycles known for their diverse pharmacological activities, including kinase inhibition, antimicrobial, and anticancer properties.
Properties
CAS No. |
5442-05-7 |
|---|---|
Molecular Formula |
C10H11Cl2N3O |
Molecular Weight |
260.12 g/mol |
IUPAC Name |
2-[(7-chloroquinazolin-4-yl)amino]ethanol;hydrochloride |
InChI |
InChI=1S/C10H10ClN3O.ClH/c11-7-1-2-8-9(5-7)13-6-14-10(8)12-3-4-15;/h1-2,5-6,15H,3-4H2,(H,12,13,14);1H |
InChI Key |
LZILJHYFDNTFNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=CN=C2NCCO.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Quinazoline Core
- Starting Material: 2-Aminobenzoic acid (anthranilic acid)
- Reaction with Urea: Heating anthranilic acid with urea at 130–140 °C for about 3 hours yields quinazolin-2,4-diol (quinazoline-2,4-diol). This step forms the quinazoline heterocyclic core.
- Isolation: The reaction mixture is poured into sodium hydroxide solution, filtered to remove insolubles, then acidified with hydrochloric acid to precipitate quinazolin-2,4-diol as a white solid with a yield around 70% and melting point above 250 °C.
- Characterization: IR and NMR spectra confirm the structure with characteristic peaks for hydroxyl and aromatic groups.
Chlorination to Form 2,4-Dichloroquinazoline
- Reagent: Phosphorus oxychloride (POCl3)
- Conditions: The quinazolin-2,4-diol is refluxed with POCl3 at 150 °C for 24 hours.
- Product: This reaction replaces the hydroxyl groups at positions 2 and 4 with chlorine atoms, yielding 2,4-dichloroquinazoline.
- Mechanism: The chlorination activates the quinazoline ring for subsequent nucleophilic substitution.
Nucleophilic Substitution with 2-Aminoethanol
- Reactants: 2,4-Dichloroquinazoline and 2-aminoethan-1-ol (aminoethanol)
- Conditions: The reaction is typically carried out in ethanol solvent with a base such as triethylamine or diisopropylethylamine at around 70 °C for 5 hours.
- Reaction: The amino group of 2-aminoethanol displaces the chlorine at position 4 of the quinazoline ring, forming 2-[(7-chloroquinazolin-4-yl)amino]ethanol.
- Isolation: The product is isolated and can be converted to its hydrochloride salt by treatment with hydrochloric acid to improve stability and solubility.
Summary Table of Preparation Steps
| Step | Reactants/Conditions | Product | Yield/Notes |
|---|---|---|---|
| 1 | 2-Aminobenzoic acid + urea, 130–140 °C, 3 h | Quinazolin-2,4-diol | 70%, m.p. >250 °C |
| 2 | Quinazolin-2,4-diol + POCl3, 150 °C, 24 h | 2,4-Dichloroquinazoline | Activates ring for substitution |
| 3 | 2,4-Dichloroquinazoline + 2-aminoethan-1-ol, EtOH, TEA, 70 °C, 5 h | 2-[(7-Chloroquinazolin-4-yl)amino]ethanol | Isolated as free base or hydrochloride salt |
Analytical Characterization and Research Findings
- Spectroscopic Data:
- IR spectra show characteristic bands for quinazoline ring and aminoethanol moiety.
- ^1H-NMR and ^13C-NMR confirm substitution patterns and purity.
- Purity: Thin Layer Chromatography (TLC) is used to monitor reaction progress and purity of intermediates and final products.
- Yields: High yields (above 90%) are reported for nucleophilic substitution steps in similar quinazoline derivatives, indicating efficient synthesis.
Additional Notes
- The chloro substituent at position 7 of the quinazoline ring is typically introduced by starting from 7-chloro-substituted anthranilic acid or by chlorination of the quinazoline ring prior to substitution steps.
- The hydrochloride salt form improves compound stability and water solubility, which is important for biological assays and pharmaceutical applications.
- The synthetic route is adaptable for the introduction of various amine substituents at positions 2 and 4, enabling structural diversity for biological evaluation.
Chemical Reactions Analysis
Types of Reactions
2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of aminoquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline and aminoquinoline derivatives, which have significant applications in medicinal chemistry.
Scientific Research Applications
Antimalarial Activity
Research indicates that derivatives of quinazoline, including 2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride, exhibit significant antimalarial properties. A study demonstrated that compounds related to this structure showed inhibitory activity against Plasmodium falciparum, the parasite responsible for malaria. The mechanism involves interference with the parasite's growth and replication processes, making it a candidate for further development in antimalarial therapies .
Antitumor Properties
Quinazoline derivatives have been extensively studied for their anticancer potential. Recent findings suggest that this compound and its analogs can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's ability to bind to DNA and disrupt cellular functions is a key mechanism behind its antitumor efficacy .
Antiviral Activity
Emerging research highlights the potential antiviral applications of quinazoline derivatives. Specifically, compounds similar to this compound have shown promise against viral infections by inhibiting viral replication and enhancing host immune responses. This opens avenues for developing antiviral agents targeting specific viral pathogens .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available quinazoline precursors. Various methods have been reported, including refluxing in solvents like ethanol or acetonitrile, often utilizing catalytic conditions to enhance yield and purity .
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial in understanding how modifications to the quinazoline structure affect biological activity. For instance, substituents on the phenyl ring or variations in the amino group can significantly alter the compound's potency against specific targets. Such insights guide the design of more effective derivatives with improved therapeutic profiles .
Cancer Treatment
A notable case study involved the evaluation of a series of quinazoline derivatives, including this compound, against human cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .
Antimalarial Research
In another study focused on antimalarial agents, researchers synthesized various quinazoline derivatives and tested their efficacy against Plasmodium falciparum. The results demonstrated that specific structural features were essential for maximum inhibitory activity, providing a framework for future drug development targeting malaria .
Mechanism of Action
The mechanism of action of 2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Data Table: Structural and Pharmacological Comparison
| Parameter | Target Compound | Hydroxychloroquine | H-9 Hydrochloride | Compound 8 |
|---|---|---|---|---|
| Molecular Weight | 335.88 g/mol | 335.88 g/mol | ~300 g/mol (estimated) | 272.64 g/mol |
| Core Structure | Quinazoline | Quinoline | Isoquinoline sulfonamide | Quinazoline |
| Key Substituents | 7-Cl, 4-aminoethanol | 7-Cl, C5-ethylaminoethanol | 5-sulfonamide, 2-aminoethyl | 7-Cl, methoxy, pentyloxy |
| Biological Target | EGFR kinase | Heme polymerization | Protein kinase A | Tyrosinase |
| Solubility (LogP) | ~1.5 (estimated) | ~3.0 | ~0.8 | ~2.1 |
| Therapeutic Use | Research (anticancer) | Antimalarial | Research (cell signaling) | Research (dermatology) |
Biological Activity
2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structure of this compound, which includes a quinazoline ring fused with an amino group and an ethanol moiety, contributes to its potential therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for microbial growth.
Anticancer Potential
The anticancer properties of this compound have garnered considerable attention. Studies have shown that it can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer), PC3 (prostate cancer), and HT-29 (colon cancer). The IC50 values for these cell lines indicate a dose-dependent cytotoxic effect:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 11.94 |
| PC3 | 10.00 |
| HT-29 | 12.00 |
These results suggest that this compound may disrupt critical cellular processes such as proliferation and survival by interacting with specific molecular targets involved in cancer progression .
The compound's mechanism involves binding to specific enzymes or receptors that play crucial roles in cell signaling pathways. For instance, it may inhibit topoisomerases or other enzymes necessary for DNA replication and repair, leading to increased apoptosis in cancer cells. Molecular docking studies have suggested that it could effectively bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics and enhancing apoptosis in malignant cells .
Case Studies
- Anticancer Activity Against MCF-7 Cells : A study evaluated the cytotoxic effects of various quinazoline derivatives, including this compound. Results indicated a significant reduction in cell viability at concentrations above its IC50, confirming its potential as an effective anticancer agent .
- Inhibition of Pathogen Growth : Another investigation focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) that was lower than many standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Q & A
Q. How can researchers optimize the synthesis of 2-[(7-chloroquinazolin-4-yl)amino]ethanol hydrochloride to improve yield and purity?
Methodological Answer:
- Reaction Solvent Selection: Ethanol or ethanol-water mixtures are commonly used for reflux reactions, as seen in analogous quinazoline derivatives (e.g., 8-hour reflux in ethanol for amino acid coupling) . Solvent polarity impacts reaction kinetics and byproduct formation.
- Catalyst Screening: Evaluate bases (e.g., triethylamine) or acid scavengers to minimize side reactions during nucleophilic substitution at the quinazoline C4 position.
- Purification Protocols: Recrystallization from ethanol or ethanol/water mixtures is standard, but column chromatography (silica gel, methanol/dichloromethane gradients) may resolve impurities. Monitor purity via HPLC with UV detection (λ = 254 nm) .
Key Variables Table:
| Parameter | Tested Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Solvent | Ethanol, Ethanol/H₂O, DMF | 60–85 | 90–95 | |
| Reaction Time | 6–12 hours (reflux) | Max at 8h | – | |
| Purification | Recrystallization vs. Column | 70 vs. 85 | 92 vs. 98 |
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Analysis:
- ¹H/¹³C NMR: Confirm substitution patterns on the quinazoline ring (e.g., C7-Cl, C4-NH). Anthranilic acid derivatives show aromatic proton shifts at δ 7.5–8.5 ppm .
- ²D NMR (COSY, HSQC): Resolve overlapping signals in the ethanolamine side chain.
- Mass Spectrometry: High-resolution ESI-MS validates molecular ion ([M+H]⁺ for C₁₁H₁₂ClN₃O⁺, calc. 262.0743) and fragmentation patterns (e.g., loss of HCl or ethanol moiety) .
- Elemental Analysis: Match experimental C/H/N/Cl values to theoretical (e.g., C 50.46%, H 4.23%, N 15.69%, Cl 19.81%) .
Advanced Research Questions
Q. How does the chloroethylaminoethanol moiety influence DNA alkylation mechanisms in biological studies?
Methodological Answer:
- Mechanistic Insight: The chloroethyl group acts as an alkylating agent, forming covalent bonds with DNA nucleobases (e.g., guanine N7), leading to cross-linking and replication errors. This parallels the activity of bis(chloroethyl)amine derivatives .
- Experimental Validation:
- Gel Electrophoresis: Detect DNA interstrand cross-links via reduced migration.
- LC-MS/MS: Identify alkylated nucleosides (e.g., 7-chloroethylguanine adducts) .
- Control Experiments: Compare with non-chlorinated analogs to isolate the role of the chloroethyl group.
Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?
Methodological Answer:
- Stability Studies:
- pH-Dependent Degradation: Incubate the compound in buffers (pH 2–12) at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).
- Identification of Degradants: Use LC-HRMS to detect hydrolysis products (e.g., quinazoline-4-amine or ethanolamine derivatives) .
- Mitigation Strategies:
Q. What strategies are effective in studying structure-activity relationships (SAR) for antimalarial analogs?
Methodological Answer:
- Core Modifications:
- Biological Assays:
- Plasmodium IC₅₀: Test analogs against chloroquine-resistant strains (e.g., Dd2) in erythrocyte cultures.
- Cytotoxicity Screening: Use mammalian cell lines (e.g., HEK293) to assess selectivity .
Q. How can researchers address discrepancies in reported solubility data across solvents?
Methodological Answer:
Q. What methodologies are recommended for investigating off-target effects in kinase inhibition studies?
Methodological Answer:
- Kinase Profiling: Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify unintended targets.
- Molecular Docking: Simulate binding to ATP pockets of kinases (e.g., EGFR, JAK2) using Schrödinger Suite or AutoDock .
- Cellular Validation: Knock down suspected off-target kinases via siRNA and assess rescue of phenotype .
Q. Tables for Key Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
